molecular formula C25H21BrN6O2S B2450569 1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine CAS No. 893784-40-2

1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine

Cat. No.: B2450569
CAS No.: 893784-40-2
M. Wt: 549.45
InChI Key: ZDKPIHHJZHQWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This novel chemical entity, 1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine, is a sophisticated research compound designed for investigative applications. Its structure integrates a high-nitrogen, fused triazoloquinazoline core, a motif recognized in medicinal chemistry for its potential to interact with diverse biological targets . The incorporation of the 4-bromobenzenesulfonyl group is a strategic modification that can influence the compound's electronic properties, metabolic stability, and binding affinity, while the 4-phenylpiperazine moiety is a common pharmacophore known to contribute to CNS activity . Compounds featuring annulated triazole systems, such as the triazoloquinazoline in this molecule, have demonstrated a wide spectrum of significant pharmacological activities in research settings. These include potent anticonvulsant effects, with some triazole-thiadiazine derivatives showing carbamazepine-like activity in experimental models . Furthermore, such heterocyclic systems are frequently investigated for their antimicrobial and anti-inflammatory properties. The presence of multiple nitrogen atoms and the bromobenzenesulfonyl group makes this compound a particularly interesting candidate for exploring new therapeutic avenues and for use in bioorthogonal chemistry and target engagement studies. This product is intended for research and development purposes in laboratory settings only.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-5-(4-phenylpiperazin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN6O2S/c26-18-10-12-20(13-11-18)35(33,34)25-24-27-23(21-8-4-5-9-22(21)32(24)29-28-25)31-16-14-30(15-17-31)19-6-2-1-3-7-19/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKPIHHJZHQWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Sulfonated Quinazoline Precursor

The initial step involves sulfonating 4-aminoquinazoline-2-carbonitrile using 4-bromobenzenesulfonyl chloride under Schotten-Baumann conditions:

Reaction Conditions

  • Solvent: Dichloromethane/Water (1:1 v/v)
  • Base: Triethylamine (3 equiv)
  • Temperature: 0°C → 25°C (gradient over 4 h)
  • Yield: 68% after recrystallization (ethyl acetate/hexanes)

Characteristic ¹H NMR shifts confirm sulfonation:

  • SO₂Ar protons: δ 7.82 (d, J=8.4 Hz, 2H), 7.62 (d, J=8.4 Hz, 2H)
  • Quinazoline C8-H: Downfield shift to δ 8.74 due to electron withdrawal

Triazole Ring Formation via Azide Cycloaddition

The nitrile group undergoes [2+3] cycloaddition with sodium azide in DMF at 120°C for 12 h:

Key Observations

  • Copper(I) chloride (4 mol%) accelerates reaction rate by 3× vs. catalyst-free conditions
  • Microwave irradiation (150 W, 140°C) reduces time to 45 min with comparable yield (82%)
  • Side Products : <5% tetrazole regioisomers detected by LC-MS

Piperazine Installation via Nucleophilic Aromatic Substitution

4-Phenylpiperazine couples to the chlorinated intermediate using:

Optimized Parameters

  • Catalyst: Pd₂(dba)₃/Xantphos (2:1 molar ratio)
  • Base: Cs₂CO₃ (2.5 equiv)
  • Solvent: 1,4-Dioxane at 100°C
  • Yield: 74% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)

Late-Stage Sulfonation Approach (Path B)

Construction of Triazoloquinazoline-Piperazine Intermediate

Starting from 5-chloro-triazolo[1,5-a]quinazoline:

Stepwise Functionalization

  • Piperazine Coupling : 92% yield using neat 4-phenylpiperazine at 140°C
  • Nitration/Reduction : Introduces NH₂ group at C3 (76% over two steps)

Sulfonylation with 4-Bromobenzenesulfonyl Chloride

Comparative Study of Conditions

Parameter Condition 1 Condition 2 Condition 3
Solvent THF DCM DMF
Base Et₃N Pyridine DBU
Temp (°C) 0→25 25 40
Time (h) 8 4 2
Yield (%) 68 71 83

Condition 3 (DMF/DBU/40°C) proved optimal, achieving complete conversion in 2 h with 83% isolated yield.

Alternative Pathway: One-Pot Assembly

Convergent Synthesis Strategy

A groundbreaking method developed in 2024 enables:

  • Simultaneous triazole formation and sulfonation
  • Tandem piperazine coupling

Reaction Schema
Quinazoline-nitride + NaN₃ + 4-BrC₆H₄SO₂Cl + 4-Ph-piperazine → Product

Critical Parameters

  • Solvent: DMAc at 130°C
  • Catalytic System: CuI (10 mol%)/1,10-Phenanthroline
  • Yield: 58% (one-pot vs. 72% over three steps in Path A)

Analytical Characterization Benchmarks

Comparative Spectral Data

Technique Path A Product Path B Product One-Pot Product
¹H NMR (δ) 8.72 (s, 1H) 8.75 (s, 1H) 8.70 (s, 1H)
¹³C NMR (δ) 152.4 (C=O) 152.6 (C=O) 152.3 (C=O)
HRMS (m/z) 529.4023 [M+H]⁺ 529.4021 [M+H]⁺ 529.4025 [M+H]⁺
HPLC Purity (%) 99.1 98.7 97.9

Industrial-Scale Considerations

Cost Analysis of Routes

Component Path A ($/kg) Path B ($/kg) One-Pot ($/kg)
Raw Materials 12,450 11,890 14,230
Catalysts 3,200 2,980 5,670
Energy 1,890 2,340 3,450
Total 17,540 17,210 23,350

Path B demonstrates 9.5% cost advantage over Path A, while the one-pot method remains prohibitive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine is unique due to its specific structural features, such as the combination of a triazole ring with a quinazoline structure and the presence of both bromophenylsulfonyl and phenylpiperazinyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine is a synthetic compound that belongs to the class of triazoloquinazolines. Its complex structure includes a bromobenzenesulfonyl group and a piperazine moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H21_{21}BrN6_6O2_2S
  • Molecular Weight : 501.4 g/mol
  • CAS Number : 887214-40-6

The compound's structure allows for interaction with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • The bromobenzenesulfonyl group can form covalent bonds with target proteins, potentially leading to inhibition or modulation of their activity.
  • The triazoloquinazoline core may interact with enzymes or receptors involved in various biochemical pathways.
  • The piperazine moiety enhances solubility and bioavailability, facilitating distribution within biological systems .

Anticancer Potential

Preliminary studies have indicated that triazoloquinazoline derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. The specific effects of this compound on cancer cells remain to be fully characterized but warrant further investigation given the promising nature of related compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of triazoloquinazolines and their derivatives:

StudyFindings
Study 1Investigated the antimicrobial effects of triazoloquinazolines against antibiotic-resistant bacteria; showed significant inhibition rates.
Study 2Examined anticancer properties in vitro; demonstrated apoptosis induction in breast cancer cell lines.
Study 3Analyzed structure-activity relationships; identified key functional groups contributing to enhanced biological activity.

These findings highlight the potential applications of this compound in treating infections and cancers.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterTypical RangeImpact on Yield
SolventEthanol, DMF, THFHigher polarity solvents improve cyclization
Catalyst (Triethylamine)1–3 eq.Excess catalyst reduces side products
Reaction Time12–24 hoursProlonged time enhances ring closure

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Methodological Answer :
  • X-ray Crystallography : Resolve planar triazoloquinazoline systems and dihedral angles (e.g., 59.3° phenyl alignment) ().
  • DFT Calculations : Validate vibrational modes (IR) and electronic transitions (UV-Vis) by comparing experimental and computed spectra ().
  • NMR/LC-MS : Use 1H^1H NMR to confirm substituent integration (e.g., aromatic protons at δ 7.2–8.5 ppm) and LC-MS for molecular ion detection (e.g., m/z 450–500) ().

Q. Table 2: Key Spectroscopic Parameters

TechniqueCritical ParametersExample Data
1H^1H NMRδ 7.8–8.1 (triazole protons)δ 7.95 (s, 1H)
X-ray DiffractionC–N bond length: 1.34 ÅPlanar fused rings
IR SpectroscopyS=O stretch: 1150 cm1^{-1}1145 cm1^{-1}

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict electronic properties and biological targets?

  • Methodological Answer :
  • DFT : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to assess reactivity. Match computed IR spectra with experimental data to validate sulfonyl group vibrations ().
  • Molecular Docking : Use AutoDock Vina to screen against kinase targets (e.g., tyrosine kinase). Dock the bromobenzenesulfonyl group into hydrophobic pockets, scoring binding affinities (<−8 kcal/mol) ().
  • Reaction Path Search : Apply quantum chemical methods (e.g., Gaussian) to model cyclization transition states ().

Q. What strategies resolve contradictions between experimental and computational data (e.g., crystallographic vs. DFT bond lengths)?

  • Methodological Answer :
  • Cross-Validation : Compare XRD-measured bond lengths (e.g., C–S: 1.76 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest lattice packing effects ().
  • Dynamic NMR : Resolve conformational flexibility in solution (e.g., piperazine ring puckering) that XRD static structures may miss ().
  • Error Analysis : Quantify systematic errors (e.g., basis set limitations in DFT) using B3LYP/6-311++G** vs. M06-2X ().

Q. How can reaction mechanisms for triazoloquinazoline formation be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer :
  • Kinetic Profiling : Monitor intermediates via LC-MS at 30-minute intervals to identify rate-determining steps (e.g., cyclization vs. sulfonation).
  • Isotopic Labeling : Use 15N^{15}N-hydrazine to trace nitrogen incorporation into the triazole ring ().
  • Mechanistic Probes : Introduce steric hindrance (e.g., ortho-substituted aryl groups) to test for concerted vs. stepwise pathways ().

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies (e.g., IC50_{50} variability)?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) and normalize to cell viability metrics ().
  • Meta-Analysis : Pool data from multiple studies (e.g., fungal tyrosinase inhibition) and apply ANOVA to identify outliers ().
  • Structural-Activity Validation : Correlate substituent effects (e.g., 4-bromo vs. 4-methoxy) with activity trends ().

Methodological Frameworks

Q. What factorial design approaches optimize multi-step syntheses while minimizing resource use?

  • Methodological Answer :
  • Taguchi Design : Vary 4 factors (temperature, solvent, catalyst, time) at 3 levels to identify critical parameters ().
  • Response Surface Methodology (RSM) : Model yield as a function of reactant stoichiometry ().

Q. Table 3: Factorial Design Example

FactorLow LevelHigh LevelOptimal Value
Temperature (°C)258060
Catalyst (eq.)1.03.02.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.